
Fumonisin B1-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumonisin B1-13C34 (FB1-13C34) is intended for use as an internal standard for the quantification of FB1 by GC- or LC-MS . FB1 is a mycotoxin that has been found in F. moniliforme . It inhibits ceramide synthase (IC50 = 0.1 µM for the rat liver enzyme) . FB1 induces DNA fragmentation and apoptosis in CV-1 cells when used at concentrations of 5 and 25 µM, respectively . It is cytotoxic to primary rat hepatocytes and induces hepatocyte nodule formation, a marker of cancer initiation, in rats when administered at a dose of 500 mg/kg for 21 days . It has been detected in corn and corn-based foods and livestock feeds .
Molecular Structure Analysis
The structure of fumonisins is similar to that of sphingolipids, with the main chain containing 19–20 carbon atoms and the rest of the various groups distributed on both sides of the main chain . Fumonisin B1 is a water-soluble mycotoxin that is stable to heat .
Scientific Research Applications
NMR Structural Studies
Fumonisin B1 (FB1) is primarily produced by Fusarium moniliforme and is known for its inhibition of sphingolipid biosynthesis. Nuclear Magnetic Resonance (NMR) methods have been utilized to study various derivatives of FB1, including naturally occurring and synthetic forms. This has been crucial in understanding the structure and biosynthesis of fumonisins and determining structure/activity relationships. Specifically enriched FB1 was prepared using 13C-enriched acetate and amino acids, aiding in the analysis of biosynthesis pathways involving methionine-derived methyl functions, glutamate-derived tricarballylic ester functions, and alanine. This research is fundamental for obtaining a crystalline compound to determine the absolute configuration of the molecule (Blackwell et al., 1996).
Fumonisin Reaction with Reducing Sugars
Investigating the reaction of fumonisin B1 with d-glucose led to the formation of N-(carboxymethyl)fumonisin B1. This compound was characterized by NMR and mass spectroscopy, providing insights into the biochemical interactions of fumonisins with other substances. Understanding these reactions is important for assessing the stability and potential transformations of fumonisins under various conditions (Howard et al., 1998).
Inhibition of Ceramide Synthase
FB1's inhibition of ceramide synthases (CerS) has been linked to kidney and liver toxicity, among other diseases. Studies have shown that inhibition by FB1 increases levels of sphinganine and other metabolites. Identifying such biochemical effects is crucial for understanding the toxicological implications of fumonisins and developing strategies for mitigating their impact (Zitomer et al., 2009).
Cytotoxicity and Sphingolipid Metabolism
Research on the cytotoxicity of fumonisin B1 and its impact on sphingolipid metabolism has been significant in understanding the cellular effects of fumonisins. The increase in intracellular free sphinganine preceding depletion of complex sphingolipids, inhibition of cell growth, and cell death in pig kidney LLC-PK1 cells has been documented. These studies help elucidate the cellular mechanisms affected by fumonisin exposure (Yoo et al., 1996).
Fumonisin Aptamers for Detection
Aptamers are single-stranded oligonucleotides selected for their ability to bind targets with high affinity and specificity. The development and screening of aptamers for their binding ability to fumonisin B1 showcase an innovative approach to fumonisin detection, offering alternatives to traditional methods like immunoaffinity columns and high-performance liquid chromatography. Such advancements are critical for improving detection methods for mycotoxins in food safety applications (McKeague et al., 2010).
Mechanism of Action
The toxicity of Fumonisin B1 is given via inhibition of ceramide synthase that catalyzes the formation of dihydroceramide from sphingosine . This mechanism of action may explain the wide variety of health effects observed when this mycotoxin is ingested like high rate of human oesophageal cancer and promotion of primary liver cancer .
Safety and Hazards
Fumonisin B1 is a mycotoxin produced by the fungus Fusarium verticillioides, which commonly infects corn and other agricultural products . It is neurotoxic, hepatotoxic, and nephrotoxic in animals, and it has been classified as a possible carcinogen to humans . The cellular mechanisms behind FB1-induced toxicity include the induction of oxidative stress, apoptosis, and cytotoxicity, as well as alterations in cytokine expression .
Future Directions
The fumonisins producing fungi, Fusarium spp., are ubiquitous in nature and contaminate several food matrices that pose detrimental health hazards on humans as well as on animals . This has necessitated profound research for the control and management of the toxins to guarantee better health of consumers .
Biochemical Analysis
Biochemical Properties
Fumonisin B1-13C4 is a structural analog of sphingosine and a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals . It has been used as a probe to investigate sphingolipid metabolism in yeast and animals .
Cellular Effects
This compound has been shown to affect the biophysical properties, migration, and cytoskeletal structure of human umbilical vein endothelial cells . It can inhibit the viability of these cells in a dose-dependent manner . After treatment with this compound, the hypotonic resistance, cell surface charges, cell membrane fluidity, and migration ability were weakened, whereas the reactive oxygen species (ROS) levels were significantly increased .
Molecular Mechanism
The toxic effects of this compound are generally thought to occur primarily by interfering with the biosynthesis and metabolism of sphingolipids . This compound is similar in structure to sphingosine and sphinganine, and it can competitively inhibit the activity of ceramide synthetase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a significant impact on cell growth and cell shape, and a delay in cell division . The effects of this compound on cells can be observed over time, with changes in cell viability, biophysical properties, migration ability, and ROS levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, a study showed that a non-cytotoxic dosage of this compound aggravated ochratoxin A-induced nephrocytotoxicity and apoptosis via a ROS-dependent JNK/MAPK signaling pathway .
Metabolic Pathways
This compound is involved in the metabolic pathways of sphingolipids . It disrupts sphingolipid metabolism by inhibiting ceramide synthase, leading to alterations in the levels of various sphingolipids .
Transport and Distribution
This compound is synthesized in planta by fungi and can be taken up by roots and disseminated inside seedlings, possibly affecting the fungus–host interaction prior to the first contact between the pathogen and seedling .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Fumonisin B1-13C4 can be achieved by labeling the carbon atoms in the fumonisin B1 molecule with 13C. This can be done by introducing 13C-labeled starting materials in the synthesis pathway.", "Starting Materials": [ "13C-labeled acetic anhydride", "13C-labeled fumonisin B1 precursor", "13C-labeled reagents and solvents" ], "Reaction": [ "The synthesis pathway involves several steps, including:", "1. Protection of the hydroxyl groups in the fumonisin B1 precursor using a suitable protecting group.", "2. Introduction of the 13C-labeled acetic anhydride to the protected fumonisin B1 precursor, leading to the formation of a 13C-labeled intermediate.", "3. Deprotection of the hydroxyl groups in the intermediate.", "4. Purification of the labeled intermediate.", "5. Final deprotection to obtain the desired product, Fumonisin B1-13C4." ] } | |
CAS No. |
1324564-22-8 |
Molecular Formula |
C34H59NO15 |
Molecular Weight |
725.807 |
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1 |
InChI Key |
UVBUBMSSQKOIBE-MRKPEMRISA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyms |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


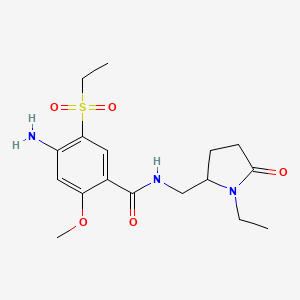
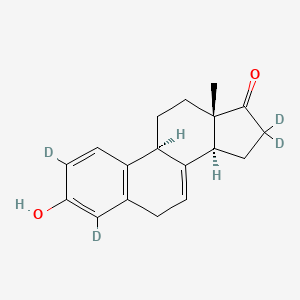
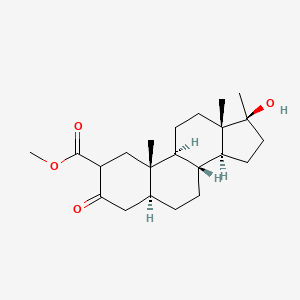

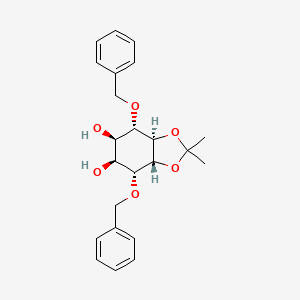
![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)
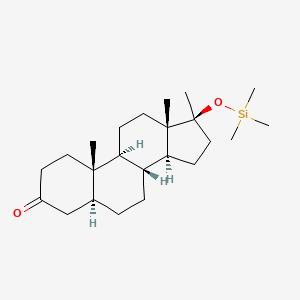
![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)

